5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol

Description

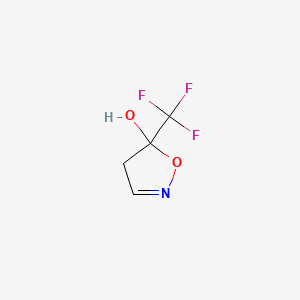

5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol is a fluorinated heterocyclic compound characterized by a partially saturated isoxazole ring substituted with a hydroxyl (-OH) and trifluoromethyl (-CF₃) group at position 5. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

5-(trifluoromethyl)-4H-1,2-oxazol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3NO2/c5-4(6,7)3(9)1-2-8-10-3/h2,9H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDSQULSETVXPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=NOC1(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381748 | |

| Record name | 5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134219-67-3 | |

| Record name | 5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor containing a trifluoromethyl group and a hydroxylamine derivative. The reaction conditions often involve the use of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of 5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that 5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol exhibits antimicrobial properties. Studies have shown that compounds containing isoxazole derivatives can inhibit bacterial growth and provide a potential pathway for developing new antibiotics. For instance, derivatives of this compound have been investigated for their efficacy against resistant strains of bacteria, demonstrating promising results in vitro .

Insecticidal Properties

The compound has been noted for its insecticidal activity. A patent describes various aryl isoxazoline derivatives, including those based on 5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol, which show effectiveness against agricultural pests. Specifically, these compounds have been used to target harmful insects while minimizing toxicity to beneficial species .

Agrochemical Applications

Herbicidal Activity

The herbicidal potential of 5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol has been documented in several studies. Its structure allows it to interact effectively with plant metabolic pathways, inhibiting growth in target weeds while being less harmful to crops. This selectivity makes it a valuable candidate for developing new herbicides .

Case Study: Development of New Herbicides

A notable case study involved the synthesis of a series of herbicides based on this compound. Researchers tested various formulations against common agricultural weeds and found significant reductions in weed biomass compared to untreated controls. The trifluoromethyl moiety was identified as a key factor contributing to enhanced herbicidal activity .

Synthetic Applications

Building Block in Organic Synthesis

In synthetic organic chemistry, 5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol serves as a versatile building block for creating more complex molecules. Its unique structural features allow chemists to modify it further into various derivatives that can be tailored for specific biological activities or chemical properties .

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Notes |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Inhibits bacterial growth; potential antibiotic role |

| Agrochemicals | Insecticides | Effective against agricultural pests |

| Herbicides | Selective inhibition of weed growth | |

| Organic Chemistry | Building block for synthesis | Versatile precursor for complex organic compounds |

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s reactivity and stability are influenced by the electron-withdrawing -CF₃ group and the hydroxyl group, which may participate in hydrogen bonding. Below is a comparison with structurally related heterocycles:

Table 1: Structural Comparison of 5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol Analogs

Biological Activity

5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol (C4H4F3NO2) is a heterocyclic compound characterized by its unique isoxazole ring structure, which includes a trifluoromethyl group. This specific substitution significantly influences its chemical properties and biological activities, making it a compound of interest in medicinal chemistry and agrochemicals.

- Molecular Formula : C4H4F3NO2

- Molecular Weight : 155.08 g/mol

- Structure : The compound features a five-membered isoxazole ring with nitrogen and oxygen atoms, which contributes to its reactivity and potential biological applications.

Anticancer Properties

Recent studies have indicated that compounds with similar trifluoromethyl substitutions exhibit notable anticancer properties. For instance, quinoline-derived trifluoromethyl alcohols were identified as potent growth inhibitors in zebrafish embryo models, demonstrating the potential for similar activity in isoxazole derivatives like 5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol .

The mechanism of action for 5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol may involve interactions with specific biomolecular targets, potentially modulating enzyme activities or receptor functions. This could lead to various biochemical effects that contribute to its biological efficacy.

Nematocidal and Miticidal Activity

Research has highlighted the nematocidal and miticidal properties of isoxazole compounds. For example, certain isoxazole derivatives have shown excellent effects against nematodes and mites at low concentrations . This suggests that 5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol may also possess similar agricultural applications.

Table 1: Biological Activity Overview

Case Study: Anticancer Activity

In a study evaluating various compounds for their anticancer activity, it was observed that those with trifluoromethyl substitutions exhibited lower IC50 values against pancreatic cancer cell lines (e.g., BxPC-3 and Panc-1). The IC50 values were reported as 0.051 µM and 0.066 µM respectively, indicating strong potency compared to non-cancerous cell lines .

Table 2: IC50 Values for Anticancer Compounds

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 0.051 | BxPC-3 |

| Compound B | 0.066 | Panc-1 |

| Control (Doxorubicin) | 0.36 | WI38 (normal fibroblast) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.